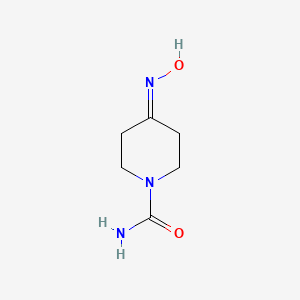

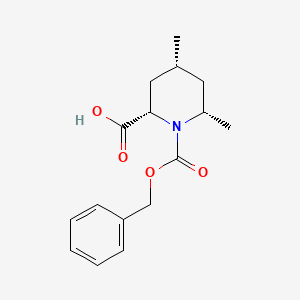

4-(Hydroxyimino)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Piperidine derivatives, including structures similar to 4-(Hydroxyimino)piperidine-1-carboxamide, can be synthesized through various methods. One notable approach involves the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, a process that can create compounds with multiple stereogenic centers in a single operation. This method utilizes the reaction of borono-azadienes, maleimides, and aldehydes in a highly stereocontrolled manner, producing polysubstituted piperidine derivatives efficiently (Tailor & Hall, 2000).

Molecular Structure Analysis

The molecular structure of piperidine derivatives like 4-(Hydroxyimino)piperidine-1-carboxamide can be analyzed through X-ray crystallography and computational chemistry methods. These analyses reveal the conformations, electronic structures, and potential reactivity sites of the molecules. For example, the crystal and molecular structure of related compounds, such as 4-piperidinecarboxylic acid hydrochloride, have been characterized, providing insights into their geometry, hydrogen bonding, and other structural features (Szafran, Komasa, & Bartoszak-Adamska, 2007).

科学的研究の応用

Antiproliferative Agents and Tubulin Inhibitors

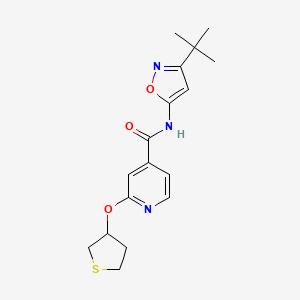

A new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been discovered, demonstrating significant potential as tubulin inhibitors. These compounds were optimized for potency in antiproliferative assays, showing 120 nM potency, and confirmed to act as tubulin inhibitors through biochemical assays and the observation of increased mitotic cells in treated leukemia cell lines (Krasavin et al., 2014).

Synthesis and Chemical Interactions

Research into the synthesis of analogs for chemical compounds, including 5(4)-aminoimidazole-4(5)-carboxamide and purines, has led to the formation of 5-N-(Piperidyl)-azoimidazole-4-carboxazide through specific reactions involving nitrous acid and amines. This underscores the compound's versatility and potential in chemical synthesis processes (Mokrushin et al., 1980).

Antioxidant and Antinociceptive Activities

Novel phenoxy acetyl carboxamides synthesized from piperidine have been evaluated for antioxidant and antinociceptive activities. Some compounds in this series showed significant activity in scavenging DPPH radicals and nitric oxide radicals, indicating potential therapeutic applications (Manjusha et al., 2022).

Inhibition of HIV-1 Activity

A piperidine-4-carboxamide derivative, TAK-220, was discovered as a highly potent CCR5 antagonist with significant anti-HIV-1 activity. It demonstrated strong inhibition of CCR5-using HIV-1 clinical isolates and presented a good pharmacokinetic profile, making it a promising candidate for further clinical development (Imamura et al., 2006).

ALK Inhibitors for Cancer Therapy

Rapid development of piperidine carboxamides as potent and selective inhibitors of anaplastic lymphoma kinase (ALK) for cancer therapy has been reported. These compounds offer promise in targeting ALK enzyme activity with improved selectivity over insulin-like growth factor-1 (IGF1R), showcasing their potential in oncological pharmacotherapy (Bryan et al., 2012).

特性

IUPAC Name |

4-hydroxyiminopiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-6(10)9-3-1-5(8-11)2-4-9/h11H,1-4H2,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVHXQHDXBWHKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NO)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxyimino)piperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide](/img/structure/B2495181.png)

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)